molecular formula C27H32O2 B14686927 2,2'-(Phenylmethylene)bis(6-tert-butylphenol) CAS No. 32094-29-4

2,2'-(Phenylmethylene)bis(6-tert-butylphenol)

Cat. No.: B14686927
CAS No.: 32094-29-4
M. Wt: 388.5 g/mol
InChI Key: ZCCQFQGYARSQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastic manufacturing, due to its ability to stabilize materials against oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) typically involves the reaction of formaldehyde with 2-tert-butyl-4-ethylphenol under acidic conditions. This reaction forms a methylene bridge between two phenolic units, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(6-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Phenylmethylene)bis(6-tert-butylphenol) has several applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound primarily targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to oxidative degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more effective in stabilizing materials against oxidative degradation .

Properties

CAS No.

32094-29-4

Molecular Formula

C27H32O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C27H32O2/c1-26(2,3)21-16-10-14-19(24(21)28)23(18-12-8-7-9-13-18)20-15-11-17-22(25(20)29)27(4,5)6/h7-17,23,28-29H,1-6H3

InChI Key

ZCCQFQGYARSQDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.